[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate
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Overview
Description
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[43003,7]nonan-6-yl]methyl benzoate is a complex organic compound with a unique tricyclic structure This compound is characterized by multiple chiral centers, hydroxyl groups, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate typically involves multiple steps, including the formation of the tricyclic core, the introduction of hydroxyl groups, and the esterification with benzoic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoate ester moiety may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate can be compared with other similar compounds, such as:
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl propionate: Similar structure but with a propionate ester.
The uniqueness of this compound lies in its specific ester moiety and the resulting properties and applications.
Properties
Molecular Formula |
C23H28O11 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O11/c1-21-7-12-13(25)8-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12-,13+,14+,15+,16-,17+,19-,21-,22-,23-/m0/s1 |
InChI Key |
JCLNQDVXOFIJKI-ICECTASOSA-N |
Isomeric SMILES |
C[C@]12C[C@H]3[C@@H](C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC12CC3C(CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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